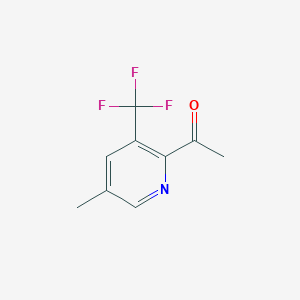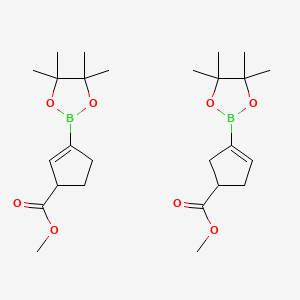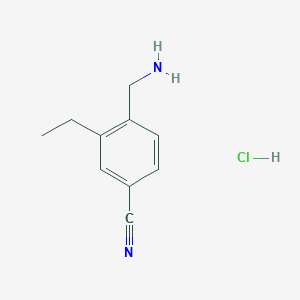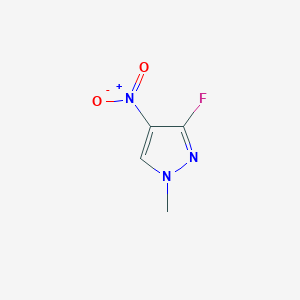
3-fluoro-1-methyl-4-nitro-1H-Pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-1-methyl-4-nitro-1H-Pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-1-methyl-4-nitro-1H-Pyrazole typically involves the nitration of a precursor pyrazole compound. One common method includes the reaction of 3-fluoro-1-methylpyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-1-methyl-4-nitro-1H-Pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-fluoro-1-methyl-4-amino-1H-Pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-1-methyl-4-nitro-1H-Pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-fluoro-1-methyl-4-nitro-1H-Pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the fluorine atom can enhance the compound’s binding affinity to target proteins through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-nitro-1H-Pyrazole: Similar structure but lacks the fluorine atom.
3-fluoro-4-nitro-1H-Pyrazole: Similar structure but lacks the methyl group.
4-nitro-1H-Pyrazole: Lacks both the fluorine and methyl groups.
Uniqueness
3-fluoro-1-methyl-4-nitro-1H-Pyrazole is unique due to the presence of both the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the nitro group can participate in various redox reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C4H4FN3O2 |
|---|---|
Molecular Weight |
145.09 g/mol |
IUPAC Name |
3-fluoro-1-methyl-4-nitropyrazole |
InChI |
InChI=1S/C4H4FN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3 |
InChI Key |
AYDRWFQLMJPWCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


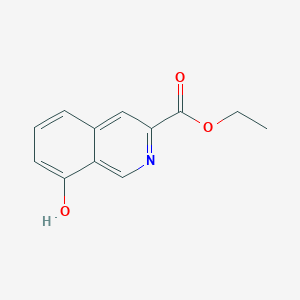
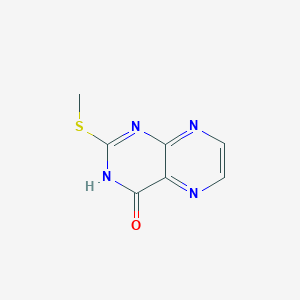

![Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate](/img/structure/B15331540.png)

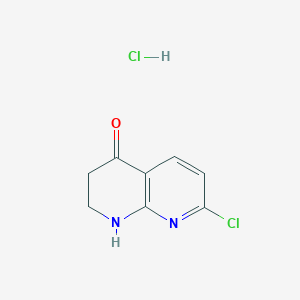
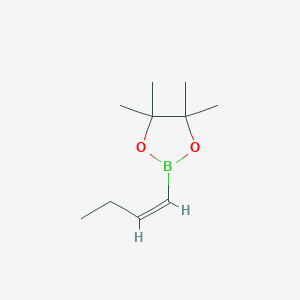

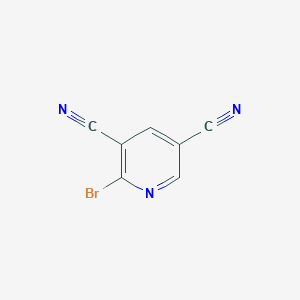

![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)
